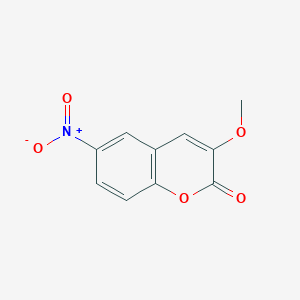
3-Methoxy-6-nitro-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-6-nitro-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that consist of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methoxy group at the 3-position and a nitro group at the 6-position on the benzopyran structure. It is known for its photochromic properties, meaning it can change color when exposed to light, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one typically involves the nitration of 3-methoxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-6-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-methoxy-6-amino-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Methoxy-6-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the study of photoisomerization and thermal reactions.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of optical data storage devices and as a component in photoresponsive materials .
Mecanismo De Acción
The mechanism of action of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a reversible transformation from its spiropyran form to its merocyanine form. This transformation involves the breaking of the C-O bond in the pyran ring and the formation of a conjugated system, resulting in a color change. The reverse transformation can be induced by visible light or thermal treatment .
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one: Lacks the methoxy and nitro groups, making it less reactive and less photochromic.
2-Methyl-3-nitro-2H-1-benzopyran: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and photochromic properties.
Uniqueness
3-Methoxy-6-nitro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which enhances its photochromic properties and makes it suitable for a wide range of applications in scientific research and industry .
Propiedades
Número CAS |
112212-17-6 |
|---|---|
Fórmula molecular |
C10H7NO5 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
3-methoxy-6-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-9-5-6-4-7(11(13)14)2-3-8(6)16-10(9)12/h2-5H,1H3 |
Clave InChI |
JVXUFVYSKYNOHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


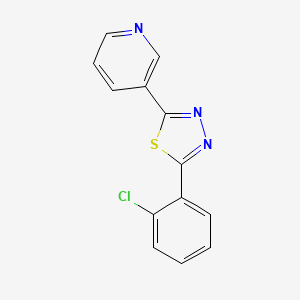
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)
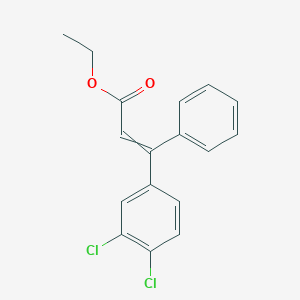
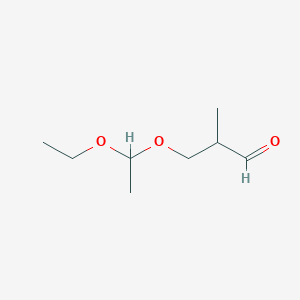
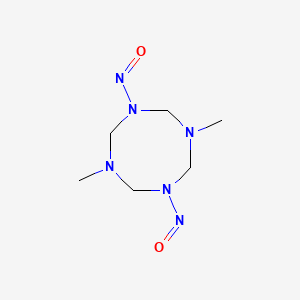

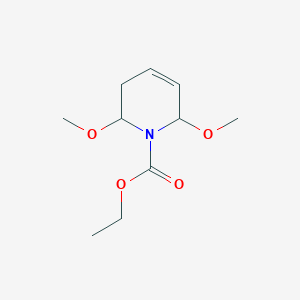
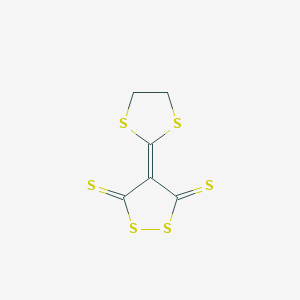
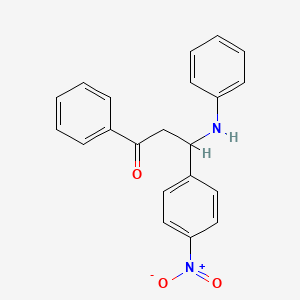
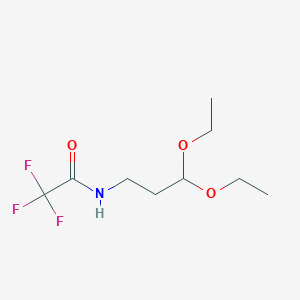
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
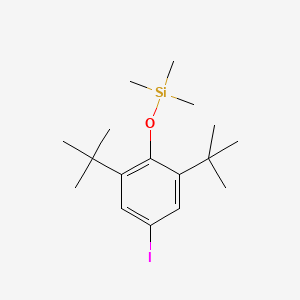
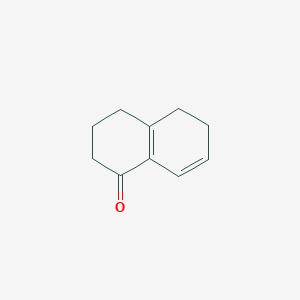
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
